molecular formula C16H12N4S B14390082 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione CAS No. 90012-57-0

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione

Cat. No.: B14390082
CAS No.: 90012-57-0
M. Wt: 292.4 g/mol
InChI Key: WRSOWCMOFAGCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyrazole ring and substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione with carbonyl compounds to form arylidene derivatives . Another approach involves the use of hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thione form can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is unique due to its fused ring structure and the presence of sulfur in the thione form. This combination of features contributes to its distinct chemical reactivity and broad range of applications in various fields.

Properties

CAS No.

90012-57-0

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

1,3-diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione

InChI

InChI=1S/C16H12N4S/c21-16-17-14-13(11-7-3-1-4-8-11)19-20(15(14)18-16)12-9-5-2-6-10-12/h1-10H,(H2,17,18,21)

InChI Key

WRSOWCMOFAGCGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2NC(=S)N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.